6-(Benzylsulfanyl)-6-oxohexanoic acid

CAS No.: 6966-13-8

Cat. No.: VC16251768

Molecular Formula: C13H16O3S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6966-13-8 |

|---|---|

| Molecular Formula | C13H16O3S |

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | 6-benzylsulfanyl-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) |

| Standard InChI Key | YEFWXMYQIDKTDE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CSC(=O)CCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

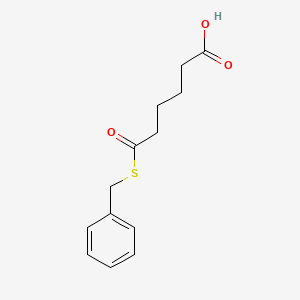

The molecular structure of 6-(Benzylsulfanyl)-6-oxohexanoic acid consists of a six-carbon aliphatic chain terminating in a carboxylic acid group. At the sixth position, a benzylsulfanyl (–S–CH₂C₆H₅) substituent and a ketone group (–O) are appended, creating a bifunctionalized molecule (Figure 1) . The compound’s IUPAC name reflects this substitution pattern, emphasizing the sulfur atom’s integration into the benzyl group.

Molecular Formula: C₁₃H₁₆O₃S

Molecular Weight: 252.33 g/mol

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Melting Point | Not experimentally determined |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated via ChemDraw) |

The benzylsulfanyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems. The ketone and carboxylic acid functionalities render the molecule reactive toward nucleophiles and bases, making it a candidate for further derivatization.

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for 6-(Benzylsulfanyl)-6-oxohexanoic acid is documented, analogous compounds suggest plausible pathways. A three-step strategy could involve:

-

Oxidation of Hexanoic Acid: Introduction of a ketone group at the sixth carbon via selective oxidation.

-

Thioether Formation: Reaction of the ketone intermediate with benzyl mercaptan (C₆H₅CH₂SH) under acidic conditions to install the benzylsulfanyl group.

-

Carboxylic Acid Protection/Deprotection: Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during synthesis .

Spectroscopic Characterization

Hypothetical spectral data for the compound can be inferred from related structures:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H stretch, if present).

-

¹H NMR: Signals at δ 2.5–3.0 ppm (m, CH₂ near ketone), δ 3.8–4.2 ppm (s, benzyl CH₂–S), and δ 7.2–7.4 ppm (m, aromatic protons) .

-

Mass Spectrometry: Molecular ion peak at m/z 252.33 (M⁺) with fragmentation patterns indicative of benzylsulfanyl loss .

| Compound | Target Enzyme | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| FK228 | HDAC1/2 | 1.7 | Disulfide reduction → Thiol-Zn²⁺ chelation |

| Trichostatin A | HDACs | 3.4 | Hydroxamate-Zn²⁺ chelation |

| 6-(Benzylsulfanyl)-6-oxohexanoic acid (hypothetical) | HDACs | — | Thioether-Zn²⁺ interaction |

Challenges and Research Gaps

Pharmacological Data Deficiency

No in vitro or in vivo studies specifically addressing this compound’s bioactivity are available. Priority research areas include:

-

Cytotoxicity Assays: Screening against cancer cell lines (e.g., HeLa, MCF-7).

-

Enzyme Kinetics: Measuring HDAC inhibition potency.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity.

Synthetic Optimization

Current synthesis methods for analogs involve multi-step protocols with moderate yields. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for chiral drug development.

Industrial and Environmental Considerations

Scalability

Large-scale production requires addressing:

-

Cost of Benzyl Mercaptan: A key reagent with limited commercial availability.

-

Waste Management: Safe disposal of sulfur-containing byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume